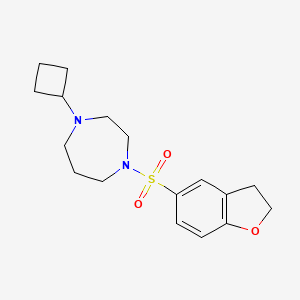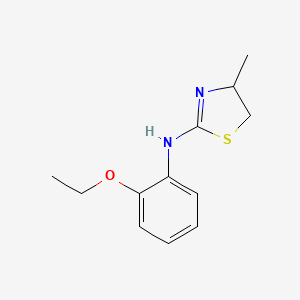
ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperazine-1-carboxylate is a complex organic compound characterized by its intricate structure. This compound has garnered significant interest in the fields of chemistry, biology, and medicine due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperazine-1-carboxylate can be approached through multiple synthetic routes. A common method involves the reaction of ethyl 4-oxo-4H-pyran-2-carbonyl chloride with piperazine and 3-methoxybenzyl alcohol under controlled conditions. The reaction requires the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions in batch reactors, optimizing yield and purity through precise temperature and pressure control. Solvent recovery and purification steps are crucial to ensure the final product's quality.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo several types of chemical reactions:
Oxidation: : Reaction with oxidizing agents to form oxo derivatives.
Reduction: : Reduction reactions can yield various reduced forms of the compound.
Substitution: : The piperazine moiety allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: : Conditions often involve basic or acidic environments to facilitate nucleophilic or electrophilic substitution.
Major Products Formed
The reactions primarily yield oxo derivatives, reduced forms of the original compound, and substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperazine-1-carboxylate has diverse scientific research applications:
Chemistry: : Utilized in synthesis and as a reagent in various organic reactions.
Biology: : Investigated for its potential role in modulating biological pathways.
Medicine: : Explored for its pharmacological properties, potentially acting as an inhibitor for certain enzymes.
Industry: : Used in the production of specialized chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets:
Molecular Targets: : It binds to enzymes or receptors, altering their activity.
Pathways Involved: : This interaction can modulate biological pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-oxo-4H-pyran-2-carbonyl)piperazine-1-carboxylate
3-Methoxybenzyl 4-oxo-4H-pyran-2-carboxylate
Highlighting Its Uniqueness
What sets ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperazine-1-carboxylate apart is the combination of its unique functional groups, which contribute to its distinct chemical reactivity and potential biological activity. The presence of both the piperazine and pyran moieties, along with the methoxybenzyl group, confers unique properties that distinguish it from related compounds.
Properties
IUPAC Name |
ethyl 4-[5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7/c1-3-28-21(26)23-9-7-22(8-10-23)20(25)18-12-17(24)19(14-30-18)29-13-15-5-4-6-16(11-15)27-2/h4-6,11-12,14H,3,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHZISJOZTZDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
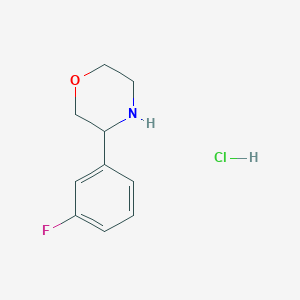
![N-[3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2705881.png)
![6-((2,4-dimethylphenyl)amino)-5-(3-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2705885.png)
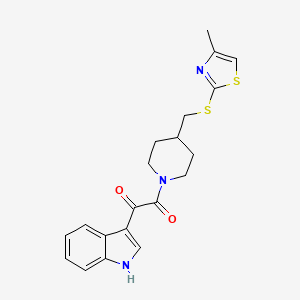
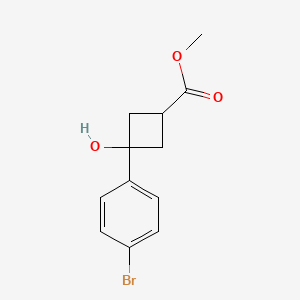

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(hydroxymethyl)morpholino)methanone](/img/structure/B2705893.png)

![(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2705895.png)
![1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2705896.png)
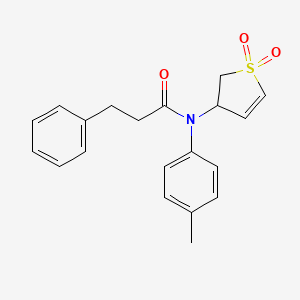
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2705899.png)
